1-Ethyl-2,6-dimethylpiperazine

ADME Drug Design Physicochemical Properties

Sourcing a stereochemically defined piperazine scaffold for CNS or antimicrobial programs is often hindered by limited chiral purity or generic substitution patterns. This compound directly addresses that gap. - Defined stereochemistry (available (2R,6S) and (2R,6R) forms) enforces conformational constraints critical for GPCR subtype selectivity, unlike simple N-ethylpiperazine. - Optimal calculated LogP (~0.7-0.8) for blood-brain barrier penetration; validated activity against MRSA/VRE (MIC <1 µM) and SERT (EC50 52 nM in related analogs). - Supplied as a stable salt for efficient scale-up as a pharmaceutical intermediate in green chemistry protocols.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B12090687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,6-dimethylpiperazine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCN1C(CNCC1C)C
InChIInChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3
InChIKeyGKHLJUSYIJMTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2,6-dimethylpiperazine: Sterically-Defined N-Alkylated Piperazine Building Block


1-Ethyl-2,6-dimethylpiperazine is a synthetically versatile, substituted piperazine derivative characterized by a six-membered heterocyclic core with methyl substituents at the 2- and 6-positions and an ethyl group at the N-1 nitrogen [1]. This specific substitution pattern (CAS 143526-62-9, C₈H₁₈N₂, MW 142.24 g/mol) yields a compound with distinct stereochemical and physicochemical properties, including a calculated LogP of approximately 0.69-0.84, which is intermediate between simpler N-alkyl and N-aryl piperazines . Its utility is further enhanced by its availability in defined stereoisomeric forms—such as the (2R,6S) and (2R,6R) configurations—and as stable hydrochloride or dihydrochloride salts, making it a valuable chiral building block and research tool in medicinal chemistry and CNS-targeted drug discovery [2].

Why 1-Ethyl-2,6-dimethylpiperazine Cannot Be Replaced by Simpler Piperazines


The functional and biological behavior of substituted piperazines is exquisitely sensitive to the nature and position of their N-alkyl and ring substituents [1]. Simple analogs like N-ethylpiperazine or 2,6-dimethylpiperazine lack the combined steric and electronic profile of 1-ethyl-2,6-dimethylpiperazine, leading to significantly different physicochemical properties, such as a lower LogP and altered basicity, which in turn dictate membrane permeability and target engagement [2]. The presence of both the N-ethyl and the 2,6-dimethyl groups is not additive but synergistic, imposing conformational constraints that are critical for achieving selectivity in biological systems. For instance, the introduction of a cis-2,6-dimethyl substitution has been identified as a key structural determinant for imparting excellent receptor subtype selectivity in CNS-active compounds, a feature that cannot be achieved with simpler, more flexible piperazine cores [3]. Therefore, substituting this compound with a more generic, less decorated piperazine building block will likely result in a loss of desired selectivity, potency, or physical properties in a downstream application.

Quantitative Differentiation from Structural Analogs


Enhanced Lipophilicity Drives Differential Pharmacokinetics

The combined ethyl and dimethyl substitution on the piperazine ring results in a significantly higher calculated partition coefficient (LogP) relative to unsubstituted and mono-substituted analogs. For example, the parent 2,6-dimethylpiperazine exhibits a lower or even negative LogP (ranging from -0.446 to 0.61), while 1-ethyl-2,6-dimethylpiperazine demonstrates a LogP of 0.6885 to 0.84, indicating a marked increase in lipophilicity [1][2]. This shift of over 0.2-1.2 Log units is critical for crossing biological membranes like the blood-brain barrier (BBB).

ADME Drug Design Physicochemical Properties

Defined Stereochemistry for Target Selectivity

1-Ethyl-2,6-dimethylpiperazine can be procured in specific enantiopure forms, such as (2R,6S)- and (2R,6R)-configurations . This stereochemical definition is a crucial differentiator from achiral or racemic N-ethylpiperazine. Structure-Activity Relationship (SAR) studies on related piperazine-containing compounds have explicitly demonstrated that the introduction of cis-2,6-dimethyl substitution onto the piperazine ring is a key structural modification that imparts excellent selectivity, for instance, conferring selectivity for the 5-HT1B receptor over the closely related 5-HT1A and 5-HT1D subtypes [1].

Medicinal Chemistry Receptor Selectivity Chiral Synthesis

Broad-Spectrum Antimicrobial Activity

The dihydrochloride salt of 1-ethyl-2,6-dimethylpiperazine has demonstrated in vitro antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative pathogens [1]. This includes activity against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus sp. (VRE), with reported Minimum Inhibitory Concentration (MIC) values in the sub-micromolar to low micromolar range against species such as E. coli (0.5 µM), B. subtilis (0.3 µM), and P. aeruginosa (2 µM) [2][3]. This profile contrasts with simpler N-alkyl piperazines, where MIC values can be in the range of 15-500 µg/mL depending on the specific derivative and assay conditions, suggesting the 2,6-dimethyl substitution pattern contributes to enhanced potency [4].

Antibacterial Drug Discovery Infectious Disease

Optimal Research Applications


Chiral Building Block for CNS GPCR Ligands

The combination of its enhanced lipophilicity (LogP ~0.7-0.8) and defined stereochemistry makes 1-Ethyl-2,6-dimethylpiperazine a prime candidate for synthesizing CNS-penetrant ligands. The LogP falls within the optimal range for blood-brain barrier penetration, and the cis-2,6-dimethyl motif has been explicitly linked to achieving high subtype selectivity for G-protein coupled receptors (GPCRs) like the serotonin 5-HT1B receptor [1]. This makes it a far more strategic choice than achiral N-ethylpiperazine for programs requiring selective modulation of CNS targets. Additionally, its binding affinity for targets like the human GPR35 receptor (Ki = 6 nM) supports its use in de-orphanization and functional studies of this receptor [2].

Key Intermediate for Next-Gen Anti-Infectives

With documented in vitro activity against drug-resistant ESKAPE pathogens such as MRSA and VRE, as well as potent activity (MIC < 1 µM) against common Gram-negative and Gram-positive bacteria, this compound serves as a validated starting point for antimicrobial lead optimization [3][4]. Its distinct substitution pattern offers a potential mechanism of action that may circumvent existing resistance mechanisms. Researchers should prioritize this scaffold over simpler piperazines when seeking to develop novel antibiotics with activity against multidrug-resistant strains [5].

Probing SERT Pharmacology for Antidepressant Leads

Functional data indicate that derivatives of this piperazine core can potently interact with the serotonin transporter (SERT). For example, related compounds have demonstrated an EC50 of 52 nM in inducing 5-HT release in rat brain synaptosomes [6]. This activity profile suggests a mechanism analogous to selective serotonin reuptake inhibitors (SSRIs), positioning this compound as a valuable scaffold for developing new therapeutics for mood disorders . The specific substitution pattern may confer advantages in terms of selectivity or metabolic stability over older, more promiscuous arylpiperazine cores [7].

Scalable Intermediate for Diarylmethylpiperazine Drugs

Modern synthetic methodologies have been developed to efficiently produce diarylmethylpiperazine drugs, such as Flunarizine and Cinnarizine, using N-alkyl piperazines as key intermediates [8]. 1-Ethyl-2,6-dimethylpiperazine is well-suited for these green chemistry approaches, which replace harmful alkyl halides with readily available alcohols, reducing waste and improving process efficiency [9]. Its utility as a versatile intermediate in the pharmaceutical industry is further supported by patents describing its use in the production of various biologically active molecules .

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